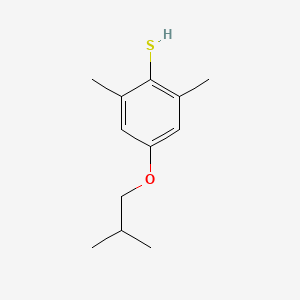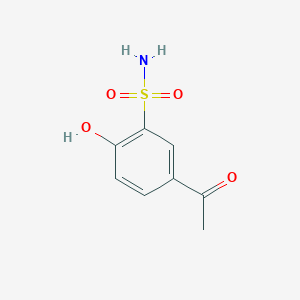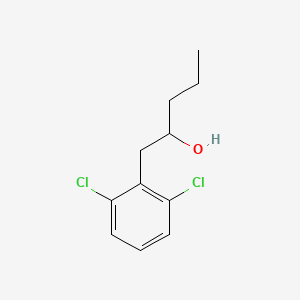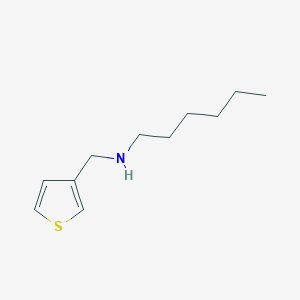
4-Isobutoxy-2,6-dimethylbenzenethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isobutoxy-2,6-dimethylbenzenethiol is an organic compound with the molecular formula C12H18OS It is a derivative of benzenethiol, characterized by the presence of isobutoxy and dimethyl groups on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isobutoxy-2,6-dimethylbenzenethiol typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethylphenol and isobutyl bromide.
Etherification: The phenol undergoes etherification with isobutyl bromide in the presence of a base such as potassium carbonate to form 4-isobutoxy-2,6-dimethylphenol.
Thiol Formation: The final step involves the conversion of the phenol to the thiol using a reagent like thiourea followed by hydrolysis.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Isobutoxy-2,6-dimethylbenzenethiol can undergo several types of chemical reactions:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The isobutoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Isobutoxy-2,6-dimethylbenzenethiol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving thiol-based biochemistry.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Isobutoxy-2,6-dimethylbenzenethiol involves its interaction with molecular targets through its thiol group. Thiols are known to form strong bonds with metals and can act as nucleophiles in various biochemical pathways. The isobutoxy and dimethyl groups may influence the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethylbenzenethiol: Lacks the isobutoxy group, making it less bulky and potentially less reactive in certain contexts.
4-Isobutoxybenzenethiol: Lacks the dimethyl groups, which may affect its steric and electronic properties.
Uniqueness
4-Isobutoxy-2,6-dimethylbenzenethiol is unique due to the combination of the isobutoxy and dimethyl groups, which can influence its chemical reactivity and potential applications. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for specific research and industrial purposes.
Propiedades
Fórmula molecular |
C12H18OS |
|---|---|
Peso molecular |
210.34 g/mol |
Nombre IUPAC |
2,6-dimethyl-4-(2-methylpropoxy)benzenethiol |
InChI |
InChI=1S/C12H18OS/c1-8(2)7-13-11-5-9(3)12(14)10(4)6-11/h5-6,8,14H,7H2,1-4H3 |
Clave InChI |
DMIVSOZNGRJGIT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1S)C)OCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8,8-Dimethyl-7-oxa-9-azaspiro[4.5]decane](/img/structure/B13082314.png)



![(E)-6-methyl-2-(4-styrylphenyl)benzo[b]thiophene](/img/structure/B13082348.png)




![5-Benzyl-2-bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine hydrochloride](/img/structure/B13082368.png)

![N-[(2-Bromo-4-methylphenyl)methyl]cyclopentanamine](/img/structure/B13082379.png)
